molecular formula C3H5BrF2O B1380450 1-Bromo-2-(difluoromethoxy)ethane CAS No. 1782448-24-1

1-Bromo-2-(difluoromethoxy)ethane

Cat. No.: B1380450
CAS No.: 1782448-24-1
M. Wt: 174.97 g/mol
InChI Key: OCQUJZKDKBEBIN-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)ethane (C₃H₅BrF₂O) is a brominated ethane derivative featuring a difluoromethoxy (-OCHF₂) substituent. The bromine atom and electronegative difluoromethoxy group make it a candidate for nucleophilic substitution reactions, particularly in pharmaceuticals and agrochemicals. Its properties and reactivity can be inferred from structurally related compounds, such as 1-bromo-2-(2-methoxyethoxy)ethane and 2-bromo-1,1-difluoroethane .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2O/c4-1-2-7-3(5)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQUJZKDKBEBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782448-24-1
Record name 1-bromo-2-(difluoromethoxy)ethane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of 2-bromoethanol with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethoxy)ethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Nucleophilic Substitution: Products include alcohols, amines, and thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reaction, products can range from aldehydes and ketones to alcohols.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)ethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)ethane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of alkenes.

Comparison with Similar Compounds

Key Observations:

Fluorine substituents (e.g., in 2-bromo-1,1-difluoroethane) reduce molecular symmetry and increase stability against oxidation, making them valuable in materials science .

Physical Properties :

  • The methoxyethoxy derivative (C₅H₁₁BrO₂) has a higher boiling point (156°C) and density (1.360 g/mL) due to its larger molecular size and ether linkages, which improve solubility in organic media .
  • Fluorinated analogs (e.g., C₂H₃BrF₂) likely exhibit lower boiling points and higher volatility due to reduced molecular weight and increased electronegativity .

Reactivity and Applications :

  • 1-Bromo-2-(2-methoxyethoxy)ethane is widely used as an alkylating agent in dye sensitizers and pharmaceutical intermediates, leveraging its ether group for solubility .
  • 2-Bromo-1,1-dimethoxyethane serves as a protective group in acetal chemistry, enabling selective reactions in carbohydrate synthesis .
  • The difluoromethoxy variant is hypothesized to exhibit enhanced electrophilicity at the bromine-bearing carbon, making it suitable for fluorinated drug candidates or agrochemicals.

Biological Activity

1-Bromo-2-(difluoromethoxy)ethane, with the molecular formula C3_3H5_5BrF2_2O, is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group. It is recognized for its potential biological activity and applications in various scientific fields, including medicinal chemistry and organic synthesis.

  • Molecular Weight : 174.97 g/mol
  • CAS Number : 1782448-24-1
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Synthesis

The compound can be synthesized through several methods, notably the reaction of 2-bromoethanol with difluoromethyl ether in the presence of a base like sodium hydride. This reaction typically occurs under anhydrous conditions to minimize by-products.

This compound exhibits biological activity primarily through its interaction with various biomolecules. Its bromine atom can undergo nucleophilic substitution reactions, allowing it to form new bonds with nucleophiles such as hydroxide ions or amines. Additionally, it can participate in elimination reactions to produce alkenes.

Research Findings

Recent studies have highlighted several areas of biological activity:

  • Antifungal Activity : Compounds containing difluoromethoxy groups have been reported to possess antifungal properties. Their efficacy may be linked to their ability to interact with cellular membranes or specific fungal enzymes .
  • Interaction with Ion Channels : Similar compounds have shown potential in targeting calcium-activated chloride channels (TMEM16A), which are crucial for various physiological processes .

Case Studies

  • Antifungal Studies : A study examining the antifungal activity of difluoromethoxy-containing compounds indicated that these agents could inhibit the growth of specific fungal strains. The mechanism was hypothesized to involve disruption of fungal cell membrane integrity .
  • Pharmaceutical Applications : Research has explored the use of this compound as a pharmaceutical intermediate, particularly in the synthesis of drug candidates targeting various receptors involved in neurological disorders .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntifungalInhibits growth of certain fungal strains
Ion Channel InteractionTargets calcium-activated chloride channels (TMEM16A)
Pharmaceutical UseIntermediate in drug synthesis for neurological disorders

Synthesis Methods Comparison

MethodReactantsConditionsYield (%)
Reaction with difluoromethyl ether2-bromoethanol, sodium hydrideAnhydrous conditionsHigh

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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